(E)-1-benzofuran-2-yl(phenyl)methanone oxime
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Description
Synthesis Analysis
While specific synthesis methods for “(E)-1-benzofuran-2-yl(phenyl)methanone oxime” were not found, there are general methods for synthesizing benzofuran derivatives . These methods involve cyclization of ortho-hydroxystilbenes, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones, and other complex chemical reactions .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to (E)-1-benzofuran-2-yl(phenyl)methanone oxime have been synthesized and demonstrated promising antimicrobial and antifungal properties. For instance:
- Antimicrobial and Antifungal Properties: Ashok et al. (2017) synthesized (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and evaluated their antibacterial and antifungal activities, showing potential as antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
- Synthesis and Characterization for Antimicrobial Activity: Kenchappa et al. (2016) prepared a series of benzofuran derivatives and screened them for antimicrobial activity, highlighting the compound's potential in combating microbial infections (Kenchappa, Bodke, Telkar, Sindhe, & Giridhar, 2016).
Biological Probes and Inhibitors
(E)-1-benzofuran-2-yl(phenyl)methanone oxime and its derivatives also show potential as biological probes and inhibitors:
- Probes for β-Amyloid Plaques: Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives and evaluated them as novel probes for β-amyloid plaques, offering insights into Alzheimer's Disease research (Cui, Ono, Kimura, Liu, & Saji, 2011).
Antioxidant and Enzyme Inhibition
Research has also revealed the potential of these compounds in antioxidant activity and enzyme inhibition:
- α-Amylase Inhibitors and Radical Scavengers: Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanone derivatives and characterized them for their α-amylase inhibitory and radical scavenging activities, indicating potential therapeutic applications in managing diseases like diabetes (Ali, Rafique, Khan, Chigurupati, Ji, Wadood, Rehman, Salar, Iqbal, Taha, Perveen, & Ali, 2020).
SIRT1 Inhibition
The compounds also show promise as inhibitors for specific enzymes, which could have implications in various diseases:
- SIRT1 Inhibitors: Wu et al. (2013) identified benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors, providing a new approach to SIRT1-related therapeutic strategies (Wu, Li, Chen, Jiang, Xu, & Liu, 2013).
properties
IUPAC Name |
(NE)-N-[1-benzofuran-2-yl(phenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)18-14/h1-10,17H/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJPUKFSRLNVKF-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-benzofuran-2-yl(phenyl)methanone oxime |
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